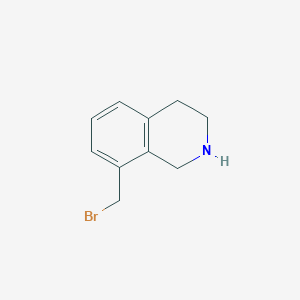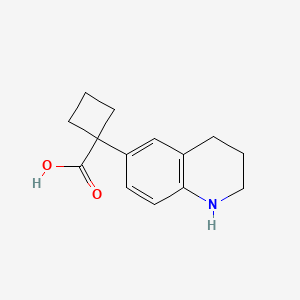![molecular formula C12H8N4O2 B12976679 2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12976679.png)
2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid is a heterocyclic compound that features both pyrazine and benzimidazole moieties. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid typically involves multi-step reactions. One common approach is the condensation of pyrazine-2-carboxylic acid with o-phenylenediamine, followed by cyclization and subsequent carboxylation . The reaction conditions often include the use of catalysts such as transition metals and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
化学反应分析
Types of Reactions
2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
科学研究应用
2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用机制
The mechanism of action of 2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of signal transduction pathways or the disruption of cellular processes essential for the survival of pathogens .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are also used in pharmaceutical chemistry.
Imidazo[1,2-a]pyrazines: Known for their versatility in organic synthesis and drug development.
Uniqueness
2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid is unique due to its dual pyrazine and benzimidazole moieties, which confer distinct chemical and biological properties. This duality allows for a broader range of interactions and applications compared to compounds with only one of these moieties .
属性
分子式 |
C12H8N4O2 |
|---|---|
分子量 |
240.22 g/mol |
IUPAC 名称 |
2-pyrazin-2-yl-1H-benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H8N4O2/c17-12(18)7-2-1-3-8-10(7)16-11(15-8)9-6-13-4-5-14-9/h1-6H,(H,15,16)(H,17,18) |
InChI 键 |
CRMZVMYIOSPPBK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=NC=CN=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12976620.png)
![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12976626.png)

![Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate](/img/structure/B12976644.png)

![2,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B12976657.png)
![Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde](/img/structure/B12976658.png)


